2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol
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Overview
Description
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a methanol group. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethoxy and methanol substituents. One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole product .
Industrial Production Methods
Industrial production of imidazoles often involves multicomponent reactions, where various starting materials such as aldehydes, benzil, and ammonium acetate are combined in the presence of a catalyst. Microwave-assisted synthesis has been reported to be highly efficient for producing 2,4,5-trisubstituted imidazoles, with excellent yields and the ability to recover and reuse the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to moderate heating and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-carboxylic acid
- Reduction: 2-[3-(Trifluoromethoxy)phenyl]dihydroimidazole-5-methanol
- Substitution: 2-[3-(Aminomethoxy)phenyl]imidazole-5-methanol
Scientific Research Applications
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the imidazole ring can interact with various enzymes and receptors, modulating their activity. The methanol group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol
- 2-[3-(Methoxy)phenyl]imidazole-5-methanol
- 2-[3-(Fluoromethoxy)phenyl]imidazole-5-methanol
Uniqueness
2-[3-(Trifluoromethoxy)phenyl]imidazole-5-methanol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to other similar compounds. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications, particularly in medicinal chemistry where increased membrane permeability and metabolic stability are desirable .
Properties
Molecular Formula |
C11H9F3N2O2 |
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Molecular Weight |
258.20 g/mol |
IUPAC Name |
[2-[3-(trifluoromethoxy)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)18-9-3-1-2-7(4-9)10-15-5-8(6-17)16-10/h1-5,17H,6H2,(H,15,16) |
InChI Key |
DUHQXDBJMGVIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
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